molecular formula C12H15NO2 B12609371 Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)- CAS No. 882497-84-9

Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-

Cat. No.: B12609371
CAS No.: 882497-84-9
M. Wt: 205.25 g/mol
InChI Key: XMRRGLWNAQVZMK-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 2-[®-hydroxy-4-pyridinylmethyl]-, (2S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a hydroxy-pyridinylmethyl group. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[®-hydroxy-4-pyridinylmethyl]-, (2S)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[®-hydroxy-4-pyridinylmethyl]-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Cyclohexanone, 2-[®-hydroxy-4-pyridinylmethyl]-, (2S)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-[®-hydroxy-4-pyridinylmethyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2-[®-hydroxy-4-pyridinylmethyl]-, (2S)- is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its pyridinyl group can participate in additional interactions, such as hydrogen bonding and coordination with metal ions, enhancing its versatility in various applications .

Properties

CAS No.

882497-84-9

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2S)-2-[(R)-hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one

InChI

InChI=1S/C12H15NO2/c14-11-4-2-1-3-10(11)12(15)9-5-7-13-8-6-9/h5-8,10,12,15H,1-4H2/t10-,12+/m1/s1

InChI Key

XMRRGLWNAQVZMK-PWSUYJOCSA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)[C@H](C2=CC=NC=C2)O

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=NC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.